molecular formula C28H18 B094274 9,9'-Bianthracene CAS No. 1055-23-8

9,9'-Bianthracene

Cat. No.: B094274
CAS No.: 1055-23-8
M. Wt: 354.4 g/mol
InChI Key: SXGIRTCIFPJUEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,9'-Bianthracene (C28H18, molecular weight: 354.44 g/mol) is a fused polycyclic aromatic hydrocarbon comprising two anthracene units linked at their 9-positions . Its rigid, planar structure and extended π-conjugation system confer unique optoelectronic properties, making it a cornerstone material in organic electronics, particularly in organic light-emitting diodes (OLEDs) and graphene nanoribbon (GNR) synthesis . Key characteristics include:

  • Thermal stability: High decomposition temperatures (>300°C), suitable for vacuum deposition in thin-film devices .
  • Charge transport: Ambipolar behavior, enabling balanced hole and electron mobility in OLED host materials .
  • Optical properties: Fluorescence emission in the deep-blue region (λem ~440–460 nm) .

Properties

IUPAC Name

9-anthracen-9-ylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18/c1-5-13-23-19(9-1)17-20-10-2-6-14-24(20)27(23)28-25-15-7-3-11-21(25)18-22-12-4-8-16-26(22)28/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGIRTCIFPJUEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=C5C=CC=CC5=CC6=CC=CC=C64
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074438
Record name 9,9'-Bianthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1055-23-8
Record name 9,9′-Bianthryl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1055-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,9'-Bianthracene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001055238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,9'-Bianthracene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179353
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9,9'-Bianthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Experimental Procedure

The most widely documented synthesis involves anthraquinone as the starting material, with tin granules and hydrochloric acid in glacial acetic acid. Key steps include:

  • Reagent Setup : Combine 6 g anthraquinone and 24 g tin granules in a 250 mL three-neck round-bottom flask equipped with a Dimroth condenser.

  • Solvent Addition : Add 72 mL glacial acetic acid and stir to form a suspension.

  • Acid Introduction : Slowly introduce 36 mL fuming HCl (37%) via an addition funnel over 1 hour under reflux (140–150°C).

  • Reaction Duration : Reflux for 4 hours, observing a color shift from yellow to olive-green.

  • Workup : Decant the hot mixture to remove unreacted tin, cool, vacuum-filter the precipitate, and wash with 7% HCl to eliminate tin(II) chloride byproducts.

  • Purification : Recrystallize from hot toluene to yield pale yellow crystals.

Reaction Mechanism

This one-pot method integrates three transformations:

  • Clemmensen Reduction : Converts anthraquinone’s ketone groups to methylene units via protonation and tin-mediated electron transfer.

  • Pinacol Coupling : Diol intermediates undergo coupling under acidic conditions, forming a central C–C bond.

  • E1 Elimination : Dehydration of the diol produces the final conjugated structure.

Yield and Purity

  • Yield : 57% (2.93 g from 6 g anthraquinone).

  • Purity : Up to 96.4% after recrystallization, verified by XRD, FT-IR, and mass spectrometry.

Ullmann Coupling of 9-Bromoanthracene

Experimental Protocol

This method employs a copper-mediated coupling of 9-bromoanthracene:

  • Reactant Mixing : Combine 5.005 g 9-bromoanthracene and 3.001 g copper powder (2.4:1 molar ratio) and grind into a homogeneous mixture.

  • Thermal Activation : Heat a 1 g aliquot in a Pyrex tube under a Bunsen flame until molten (10 minutes at ~300°C).

  • Isolation : Dissolve the cooled product in 8 mL hot toluene, filter, and crystallize.

Reaction Mechanism

The Ullmann coupling proceeds via:

  • Oxidative Addition : Copper inserts into the C–Br bond, forming a Cu(I) intermediate.

  • Transmetallation : Two intermediates exchange ligands, creating a biaryl-Cu complex.

  • Reductive Elimination : The Cu center is expelled, yielding this compound.

Yield and Byproducts

  • Yield : ~40–50% (estimated from product mass).

  • Byproducts : Unreacted 9-bromoanthracene (yellow needles) and oligomeric side products.

  • Purification Challenges : Solvent leaching (e.g., toluene) is required to isolate the fluorescent bianthracene.

Bromination Followed by Reductive Coupling

Two-Step Synthesis

While less common, this route involves:

  • Bromination : Treat anthracene with N-bromosuccinimide (NBS) in CCl₄ to form 9,10-dibromoanthracene.

  • Reductive Coupling : Use zinc dust in HCl to remove bromine and couple anthracene units.

Limitations

  • Lower Efficiency : Multi-step process reduces overall yield (<30%).

  • Side Reactions : Over-bromination and incomplete coupling necessitate rigorous purification.

Comparative Analysis of Methods

ParameterClemmensen-PinacolUllmann CouplingBromination-Reduction
Starting Material Anthraquinone9-BromoanthraceneAnthracene
Catalyst/Reagent Sn/HClCu powderZn/HCl
Yield 57%~45%<30%
Purity 96.4%~85%~70%
Key Advantage One-pot synthesisShort reaction timeModular functionalization
Key Limitation Tin waste managementByproduct formationLow yield

Characterization and Validation

Spectroscopic Data

  • FT-IR : Absence of carbonyl peaks (1670 cm⁻¹) confirms complete reduction of anthraquinone.

  • ¹H NMR : Singlets at δ 8.5–8.7 ppm correspond to aromatic protons, with integration confirming dimeric structure.

  • Mass Spectrometry : m/z 354.44 (M⁺) aligns with C₂₈H₁₈.

Crystallographic Analysis

XRD reveals a herringbone packing motif with π-π stacking distances of 3.4 Å, critical for charge transport in organic electronics .

Chemical Reactions Analysis

Types of Reactions: 9,9’-Bianthracene undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation and nitration are typical substitution reactions for this compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products:

Scientific Research Applications

9,9’-Bianthracene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9,9’-Bianthracene involves its ability to form inclusion compounds with various guest molecules. This property is attributed to its molecular structure, where the two anthracene planes create cage-like cavities that can accommodate guest molecules. The compound’s interactions are primarily driven by hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

10,10'-Dibromo-9,9'-bianthracene (DBBA)

Molecular Structure : Bromine substituents at the 10,10'-positions (C28H16Br2).
Applications : Precursor for on-surface synthesis of chiral GNRs via Ullmann coupling and cyclodehydrogenation .
Key Findings :

  • Substrate-dependent reactivity: On Cu(111), DBBA forms (3,1)-chiral GNRs via dehydrogenative coupling at 2,2′-sites, whereas Ag(111) favors armchair GNRs .
  • Kinetics control: Reaction pathways can be modulated by adjusting deposition temperatures (200–400°C) to favor covalent vs. coordination polymers .
    Limitations : Bromine substituents reduce fluorescence quantum yield compared to unsubstituted 9,9'-bianthracene .

3,3'-Dimethyl-9,9'-bianthracene Derivatives (e.g., MBAn-(4)-tBu)

Molecular Structure: Methyl groups at 3,3′-positions and tert-butylphenyl substituents at 10,10′-positions . Applications: Non-donor–acceptor (non-D–A) deep-blue fluorophores in OLEDs. Key Findings:

  • Electroluminescence : Maximum external quantum efficiency (EQE) of 5.2% with CIE coordinates (0.15, 0.08), surpassing conventional D–A structures .
  • Thermal stability : Glass transition temperature (Tg) >150°C, ensuring morphological stability under device operation .

Fluorinated this compound Derivatives (BAnFs)

Molecular Structure : Fluorine (F) or trifluoromethyl (CF3) groups attached to the bianthracene core .
Applications : Deep-blue dopants in OLEDs (CIEy ≈0.08).
Key Findings :

  • Emission tuning : Substitution at para-positions shifts λem from 448 nm (unfluorinated) to 439 nm (CF3-substituted) .
  • Energy levels : Electron-withdrawing F/CF3 groups lower LUMO by ~0.3 eV, enhancing electron injection .

Dianthrone (this compound-10,10'-dione)

Molecular Structure : Ketone groups at 10,10′-positions (C28H16O2) .
Applications : Pigment Red 177 (CAS 4051-63-2), a high-performance industrial dye .
Key Findings :

  • Electronic effects: Quinoidal structure disrupts π-conjugation, red-shifting absorption to λmax ~520 nm (vs. 440 nm for this compound) .
  • Thermodynamics : Solid-state formation enthalpy (Δfsolid) = −45.2 kJ/mol, indicating high stability .

Comparative Data Table

Compound Substituents Key Applications λem (nm) Thermal Stability (Tg/Td) Notable Property
This compound None OLED host, GNR precursor 440–460 Td >300°C Ambipolar charge transport
DBBA Br at 10,10′ GNR synthesis N/A Td ~250°C Substrate-specific reactivity
MBAn-(4)-tBu Me at 3,3′; tBuPh at 10,10′ Deep-blue OLEDs 430 Tg >150°C EQE 5.2%
BAnF-CF3 CF3 at phenyl OLED dopant 439 Td >350°C CIEy ≈0.08
Dianthrone O at 10,10′ Pigment Red 177 N/A Δfsolid = −45.2 kJ/mol Industrial dye stability

Discussion of Structural Effects on Properties

  • Substituent electronic effects : Electron-withdrawing groups (Br, F, CF3) lower LUMO levels, enhancing electron injection in OLEDs but reducing fluorescence efficiency . Methyl and tert-butyl groups improve thermal stability without significantly altering optoelectronic profiles .
  • Conformational rigidity : Derivatives with bulky substituents (e.g., tBuPh) exhibit reduced aggregation-induced quenching, critical for high-efficiency OLEDs .
  • Reactivity in GNR synthesis: Bromine position (2,2′ vs. 10,10′) dictates chirality and ribbon width, enabling atomic precision in nanomaterials .

Biological Activity

9,9'-Bianthracene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C28H18C_{28}H_{18}. It consists of two anthracene units linked at their 9 positions. This compound has garnered attention in various fields, including materials science and biology, due to its unique structural properties and potential applications.

Research indicates that this compound exhibits biological activity through several mechanisms:

  • Interaction with Biomolecules : It can interact with proteins and enzymes, potentially altering their functions. This interaction may influence cellular processes such as signal transduction and gene expression.
  • Photophysical Properties : The compound's ability to absorb light makes it a candidate for applications in photodynamic therapy (PDT), where it can generate reactive oxygen species (ROS) upon irradiation, leading to cell death in targeted cancer therapies .

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

  • In vitro Studies : Research has demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance, it has shown effectiveness against breast cancer cells by triggering mitochondrial-mediated pathways .
  • Mechanistic Insights : The compound's ability to generate ROS upon light activation has been linked to its cytotoxic effects on cancer cells. This property is particularly useful in PDT, where localized treatment minimizes damage to surrounding healthy tissues .

Toxicity and Environmental Impact

While exploring its biological activity, it is essential to consider the toxicity of this compound:

  • Toxicological Studies : Studies indicate that exposure to high concentrations of this compound can lead to cytotoxic effects in normal cells as well. Therefore, understanding dosage and exposure levels is critical for safe application in therapeutic contexts .
  • Environmental Concerns : As a PAH, this compound is also studied for its environmental persistence and potential ecological impacts. Its accumulation in ecosystems poses risks to aquatic life and requires careful monitoring .

Photodynamic Therapy Applications

A notable case study involved the use of this compound in PDT for skin cancer treatment. Researchers found that when combined with specific light wavelengths, the compound effectively reduced tumor size in animal models. The study highlighted the importance of optimizing light dosage and treatment duration to enhance therapeutic outcomes while minimizing side effects.

Antioxidant Properties

Another investigation focused on the antioxidant capacity of this compound. In vitro assays demonstrated that the compound could scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in breast cancer cells
Photodynamic TherapyGenerates ROS upon light activation
AntioxidantScavenges free radicals
ToxicityCytotoxic effects on normal cells

Q & A

Q. Challenges :

  • Steric hindrance at the 10-position reduces bromination efficiency.
  • Competing di-bromination requires strict stoichiometric control (1:1 NBS ratio) .
    Solutions :
  • Directed lithiation : Use t-BuLi at –78°C to generate 10-lithiated intermediates, which react with aldehydes (e.g., 2-naphthaldehyde) to form C–C bonds.
  • Quenching optimization : Add BF3_3·OEt2_2 to stabilize intermediates before DDQ oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9,9'-Bianthracene
Reactant of Route 2
Reactant of Route 2
9,9'-Bianthracene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.